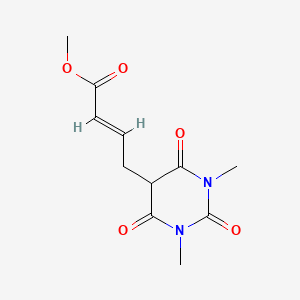
N-(1-Benzyl-4-methylpyrazol-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Benzyl-4-methylpyrazol-3-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative and is also known as BMN-673 or Talazoparib. The synthesis of N-(1-Benzyl-4-methylpyrazol-3-yl)prop-2-enamide is a complex process, and its mechanism of action is still under investigation.
Mecanismo De Acción
The mechanism of action of N-(1-Benzyl-4-methylpyrazol-3-yl)prop-2-enamide is still under investigation. However, it is known to inhibit the activity of PARP enzymes, which are involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately causes cancer cell death. N-(1-Benzyl-4-methylpyrazol-3-yl)prop-2-enamide has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-Benzyl-4-methylpyrazol-3-yl)prop-2-enamide has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit the activity of PARP enzymes, leading to cancer cell death. N-(1-Benzyl-4-methylpyrazol-3-yl)prop-2-enamide has also been found to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use in the treatment of neurodegenerative disorders and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Benzyl-4-methylpyrazol-3-yl)prop-2-enamide has several advantages for lab experiments. It has been found to be a potent inhibitor of PARP enzymes, making it a useful tool for studying DNA repair mechanisms. Additionally, it has shown promising results in cancer research, making it a potential candidate for cancer therapy. However, there are also limitations to its use in lab experiments. The synthesis of N-(1-Benzyl-4-methylpyrazol-3-yl)prop-2-enamide is a complex process, making it difficult to obtain in large quantities. Additionally, the mechanism of action of N-(1-Benzyl-4-methylpyrazol-3-yl)prop-2-enamide is still not fully understood, which limits its use in certain types of research.
Direcciones Futuras
There are several future directions for the research on N-(1-Benzyl-4-methylpyrazol-3-yl)prop-2-enamide. One direction is to further investigate its potential therapeutic applications in neurodegenerative disorders and autoimmune diseases. Another direction is to study its mechanism of action in more detail to better understand its effects on DNA repair mechanisms. Additionally, further research is needed to optimize the synthesis of N-(1-Benzyl-4-methylpyrazol-3-yl)prop-2-enamide to make it more accessible for lab experiments.
Métodos De Síntesis
The synthesis of N-(1-Benzyl-4-methylpyrazol-3-yl)prop-2-enamide involves a multi-step process. The first step involves the preparation of 4-methyl-3-nitropyrazole, which is then reduced to 4-methylpyrazole. The next step involves the reaction of 4-methylpyrazole with benzyl bromide to form 1-benzyl-4-methylpyrazole. The final step involves the reaction of 1-benzyl-4-methylpyrazole with acryloyl chloride to form N-(1-Benzyl-4-methylpyrazol-3-yl)prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(1-Benzyl-4-methylpyrazol-3-yl)prop-2-enamide has shown promising results in scientific research for its potential therapeutic applications. It has been studied extensively for its anti-cancer properties and has been found to inhibit the activity of PARP enzymes, which are involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately causes cancer cell death. N-(1-Benzyl-4-methylpyrazol-3-yl)prop-2-enamide has also been studied for its potential use in the treatment of other diseases such as neurodegenerative disorders and autoimmune diseases.
Propiedades
IUPAC Name |
N-(1-benzyl-4-methylpyrazol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-13(18)15-14-11(2)9-17(16-14)10-12-7-5-4-6-8-12/h3-9H,1,10H2,2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXFCROYOABTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1NC(=O)C=C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzyl-4-methylpyrazol-3-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2907341.png)
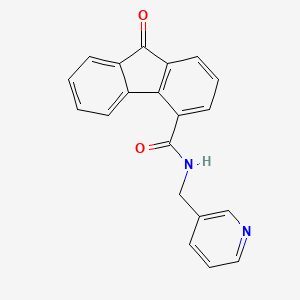
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2907343.png)
![5-Propan-2-yl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2907344.png)
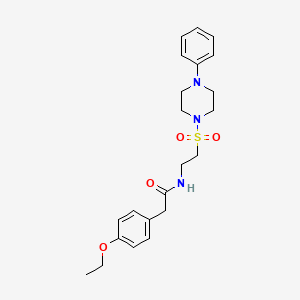
![(3S,4R)-4-(2,3-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2907350.png)
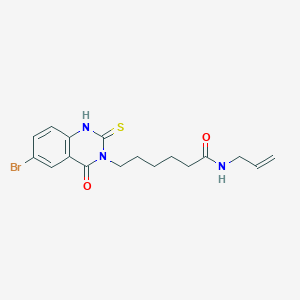
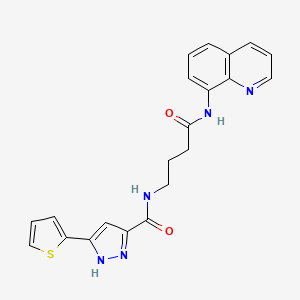
![ethyl 8-methyl-4,5-dihydro-1H-furano[2,3-g]indazole-7-carboxylate](/img/structure/B2907356.png)
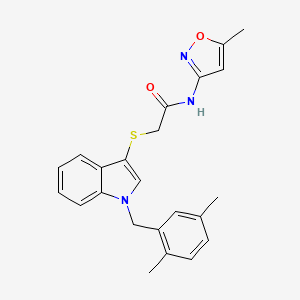
![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2907360.png)
![4-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2907361.png)

